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Compound of Interest

5-Bromo-1,3-dimethyl-1H-1,2,4-
Compound Name:
triazole

Cat. No.: B1267063

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry and materials science,
recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous
therapeutic agents.[1] These five-membered heterocycles exhibit a unique combination of
stability, hydrogen bonding capability, and dipole character, making them highly effective
pharmacophores for engaging with biological targets.[1]

This guide focuses on a specific, strategically designed derivative: 5-Bromo-1,3-dimethyl-1H-
1,2,4-triazole. The introduction of methyl groups at the N1 and N3 positions is a critical design
choice; it locks the molecule into a single, predictable tautomeric form.[1] This structural rigidity
eliminates the complexities of tautomeric equilibria that can plague unsubstituted triazoles,
thereby simplifying its reactivity and making it a reliable component in multi-step synthetic
campaigns.[1] The C5-bromo substituent serves as a versatile synthetic handle, poised for a
variety of cross-coupling reactions or nucleophilic substitutions, making this compound a
valuable intermediate for constructing diverse molecular libraries.[1]

This document provides a comprehensive overview of the essential characterization data and
analytical methodologies required to confirm the identity, purity, and structural integrity of 5-
Bromo-1,3-dimethyl-1H-1,2,4-triazole, tailored for researchers and drug development
professionals.
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Molecular Structure and Physicochemical
Properties

A precise understanding of the molecule's fundamental properties is the first step in any
rigorous scientific investigation. The key identifiers and computed properties for 5-Bromo-1,3-
dimethyl-1H-1,2,4-triazole are summarized below.

Table 1. Physicochemical and Identification Properties

Property Value Source(s)
CAS Number 56616-96-7 [1][2]
Molecular Formula CaHeBrNs [2][3]
Molecular Weight 176.01 g/mol [1]
Monoisotopic Mass 174.9745 Da [3]

InChi Key FHPZKFCCOUUHEQ- (1]

UHFFFAOYSA-N

Physical Form Solid

| lonization Energy | 9.4 eV |[2] |

Caption: Molecular structure of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole.

Core Synthesis Strategy

The primary route to 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole involves the direct halogenation
of its immediate precursor, 1,3-dimethyl-1H-1,2,4-triazole.[1] The C5 position of the 1,2,4-
triazole ring is susceptible to substitution, and this transformation is typically achieved with high
efficiency.[1]

Synthetic Workflow: Bromination of 1,3-dimethyl-1H-
1,2,4-triazole
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Caption: General workflow for the synthesis of the title compound.

Mechanistic Considerations

The bromination mechanism is highly dependent on the reaction conditions.[1]

o Free-Radical Halogenation: In the presence of a radical initiator like benzoyl peroxide and a
non-polar solvent, the reaction likely proceeds via a free-radical chain reaction. A bromine
radical abstracts the hydrogen from the C5 position, followed by reaction of the resulting
triazolyl radical with the bromine source (e.g., N-bromosuccinimide, NBS).[1]

» Electrophilic Aromatic Substitution: While the 1,2,4-triazole ring is generally electron-
deficient, the C5 position can undergo electrophilic substitution. This pathway may be
favored under different conditions, though the free-radical route is commonly cited for similar
substrates.[1]

Spectroscopic and Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the structure and purity of the final
compound. The following sections detail the principles, protocols, and expected results for key
analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For
5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, a combination of *H, 13C, and 2D NMR experiments
provides a complete structural picture.

Expertise & Causality: The molecule's asymmetry means the two methyl groups (N1-CHs and
C3-CHs) are chemically non-equivalent and will produce distinct signals in both *H and 3C
NMR spectra. The bromine atom will significantly influence the chemical shift of the C5 carbon
to which it is attached. Two-dimensional experiments like HMBC are not merely confirmatory;
they are essential for definitively linking specific protons to specific carbons, which is the gold
standard for structural assignment.

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCls, DMSO-ds).

o Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
e 1H NMR: Acquire a standard proton spectrum.
e 13C NMR: Acquire a proton-decoupled carbon spectrum.

e 2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation spectrum to observe 2-
and 3-bond correlations between protons and carbons. This is crucial for assigning the
quaternary carbons (C3 and C5) and confirming the connectivity of the methyl groups.

While experimental spectra are not widely published, theoretical predictions and data from
analogous structures provide a strong indication of the expected chemical shifts.[1]

Table 2: Predicted 3C and *H NMR Chemical Shifts
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Atom

C5

Spectrum

13C

Predicted Chemical
Shift (ppm)

~140-150

Rationale

Quaternary carbon
directly attached to
electronegative
bromine;
significantly
deshielded.

C3

13C

Not specified, but

expected downfield

Quaternary carbon in
a heterocyclic ring,
attached to two

nitrogen atoms.

N1-CHs

13C

~35-45

Carbon of a methyl
group attached to a

nitrogen atom.

C3-CHs

13C

~10-20

Carbon of a methyl
group attached to a

carbon atom.

N1-CHs

1H

Not specified, likely
~3.5-4.0

Protons of a methyl
group attached to a

ring nitrogen.

| C3-CHs | *H | Not specified, likely ~2.0-2.5 | Protons of a methyl group attached to a ring

carbon. |

The HMBC experiment provides the definitive structural proof by showing correlations between

protons and carbons separated by 2 or 3 bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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